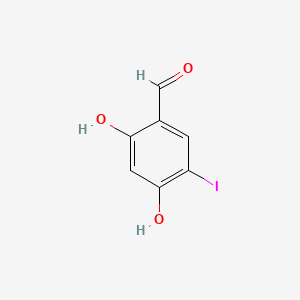

2,4-Dihydroxy-5-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVWXHXWLUUJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Framework and Functional Group Significance in Organic Chemistry

The utility of 2,4-Dihydroxy-5-iodobenzaldehyde in organic synthesis is deeply rooted in its distinct molecular architecture. The arrangement of its functional groups on the benzene (B151609) ring creates a unique electronic environment that dictates its chemical behavior.

The molecular formula of this compound is C₇H₅IO₃, with a molecular weight of approximately 264.02 g/mol . chemscene.com Its structure consists of a central benzene ring substituted with an aldehyde group (-CHO) at position 1, two hydroxyl groups (-OH) at positions 2 and 4, and an iodine atom at position 5.

The functional groups present are an aldehyde, two phenols (hydroxyl groups attached to an aromatic ring), and an aryl iodide. chemscene.com Each of these groups imparts specific characteristics to the molecule:

Aldehyde Group (-CHO): This group is a key site for reactivity. It can be oxidized to form a carboxylic acid or reduced to an alcohol. It also readily participates in nucleophilic addition and condensation reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in building larger molecular frameworks.

Hydroxyl Groups (-OH): The two hydroxyl groups are electron-donating. Their presence increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The hydroxyl group at position 2 can form an intramolecular hydrogen bond with the adjacent aldehyde's oxygen atom, which can influence the compound's conformation and stability. These groups can also be alkylated or acylated to introduce other functionalities.

Iodine Atom (-I): As a halogen, iodine is an electron-withdrawing group. Its presence enhances the electrophilicity of the aldehyde group. Furthermore, the iodine atom is a good leaving group in nucleophilic aromatic substitution reactions and is particularly valuable for participating in various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for creating complex molecular structures. beilstein-journals.org The iodine atom also adds significant steric bulk to its position on the ring.

The interplay between the electron-donating hydroxyl groups and the electron-withdrawing iodine atom establishes a complex and unique electronic distribution within the aromatic system, profoundly influencing the compound's reactivity and its utility as a synthetic intermediate.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅IO₃ chemscene.com |

| Molecular Weight | 264.02 g/mol chemscene.com |

| Functional Groups | Aldehyde, Phenol (B47542), Iodide chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

Historical Development of Synthetic Approaches to Iodinated Benzaldehydes

Regioselective Iodination Strategies of Dihydroxybenzaldehydes

The introduction of an iodine atom at a specific position on the dihydroxybenzaldehyde ring is a critical step. The hydroxyl groups are activating and ortho-, para-directing, which influences the position of iodination.

Electrophilic Aromatic Iodination Procedures

Direct iodination of 2,4-dihydroxybenzaldehyde is a common approach. This electrophilic aromatic substitution is often carried out using iodine monochloride (ICl) in a solvent system like acetic acid and dichloromethane. The reaction typically proceeds at room temperature. Another method involves the use of elemental iodine in the presence of an oxidizing agent. researchgate.net For instance, a combination of iodine and iodic acid has been used for the regioselective mono- or di-iodination of hydroxy-substituted aromatic carbonyl compounds. researchgate.net The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), provides a mild and efficient method for the regioselective iodination of electron-rich aromatic compounds. researchgate.net

The reactivity of the aromatic ring is significantly influenced by the substituents present. The two hydroxyl groups in 2,4-dihydroxybenzaldehyde strongly activate the ring towards electrophilic substitution. The iodine atom is directed to the 5-position, which is ortho to one hydroxyl group and para to the other, due to the strong directing influence of these groups. However, the formation of undesired regioisomers, such as 2,4-dihydroxy-3-iodobenzaldehyde, can occur as a side product. sci-hub.se

Catalyst-Assisted Iodination Protocols

To improve the efficiency and selectivity of iodination, various catalytic systems have been developed. These catalysts can enhance the electrophilicity of the iodine source or control the regioselectivity of the reaction. For example, the use of a laccase enzyme as a catalyst for the iodination of p-hydroxyarylcarbonyl compounds with potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant represents a sustainable and efficient method. rsc.org This enzymatic approach operates under mild conditions and can produce monoiodo products in high yields. rsc.org

Solid-supported reagents and solvent-free reaction conditions have also been explored to develop more environmentally friendly protocols. researchgate.net Grinding N-iodosuccinimide (NIS) with substituted aromatics at room temperature has been shown to be a rapid and high-yielding method for iodination. researchgate.net

Multistep Synthetic Routes and Precursor Chemistry

In cases where direct iodination is not feasible or yields are low, multistep synthetic strategies are employed. These routes often involve the use of protecting groups and the derivatization of related aromatic systems.

Derivatization from Related Aromatic Systems

An alternative to direct iodination of 2,4-dihydroxybenzaldehyde is the demethylation of 5-iodovanillin (3-methoxy-4-hydroxy-5-iodobenzaldehyde). This reaction can be achieved using reagents like aluminum chloride in pyridine, which selectively cleaves the methyl ether without affecting the aldehyde or iodine substituent. nih.gov This approach starts with a readily available precursor and introduces the second hydroxyl group in a controlled manner.

Another multistep approach begins with 2,4-dihydroxy-iso-phthalic aldehyde, which can be converted through a series of reactions into more complex molecules that incorporate the this compound moiety. researchgate.net

Protection and Deprotection Strategies in Synthesis

Protecting groups are crucial in multistep syntheses to prevent unwanted side reactions with the reactive hydroxyl groups. masterorganicchemistry.com For instance, the hydroxyl groups of 2,4-dihydroxybenzaldehyde can be protected as ethers, such as allyl ethers. researchgate.net This allows for selective modification of other parts of the molecule. The protecting groups can then be selectively removed under specific conditions. For example, an allyl group at the 2-position can be selectively deprotected using titanium tetrachloride (TiCl4). researchgate.net

Sustainable and Green Chemistry Aspects in Synthesis Development

There is a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of less hazardous reagents, solvent-free conditions, and catalytic systems that can be recycled and reused. google.com

The use of mechanochemistry, such as grinding or ball milling, offers a solvent-free alternative to traditional solution-phase reactions. researchgate.netnih.gov These methods can lead to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.net For example, the iodination of hydroxylated aromatic aldehydes and ketones using iodine and iodic acid has been successfully carried out using a grinding method. researchgate.net

Enzymatic catalysis, as seen with the use of laccase, is another hallmark of green chemistry. rsc.org These reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. rsc.org The development of such sustainable methods is crucial for the future of chemical synthesis.

Solvent-Free and Aqueous Reaction Conditions

The development of synthetic methods that reduce or eliminate the use of volatile and hazardous organic solvents is a core principle of green chemistry. chalmers.se For the synthesis of this compound, both solvent-free and aqueous-based approaches have been explored.

Solvent-Free Synthesis:

A notable solvent-free method for the iodination of hydroxylated aromatic aldehydes involves a grinding technique. researchgate.net This solid-state reaction is performed at room temperature by grinding the starting materials—the aromatic aldehyde, iodine (I₂), and iodic acid (HIO₃)—together. This procedure offers several advantages, including mild reaction conditions, the absence of a catalyst, and high efficiency, often resulting in excellent yields within a short timeframe. researchgate.net The general reaction for this method is highly atom-economical. For the iodination of an aromatic compound (ArH), the stoichiometry is: 5 ArH + 2 I₂ + HIO₃ → 5 ArI + 3 H₂O. researchgate.net This approach is particularly suitable for ortho-hydroxy substituted carbonyl compounds, a class to which 2,4-dihydroxybenzaldehyde belongs. researchgate.net

Aqueous Reaction and Separation:

While many iodination reactions are performed in organic solvents like acetic acid, the use of water plays a crucial role in specific synthetic strategies. beilstein-journals.org One effective method involves the iodination of 2,4-dihydroxybenzaldehyde with iodine monochloride (ICl) in acetic acid. Although the reaction itself is not in an aqueous medium, a key step involves the use of water for product separation. After the reaction, the addition of water to the mixture causes the desired this compound isomer to precipitate from the solution. This allows for its separation from other iodinated byproducts, such as the 3-iodo isomer, which may remain in the aqueous acidic solution. beilstein-journals.orgsci-hub.se This procedure yielded the target compound in 56% yield after filtration. beilstein-journals.org

Enzymatic approaches in aqueous buffers also represent a green alternative. Laccase-catalyzed iodination using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant has been demonstrated for various phenols in aqueous buffer solutions. rsc.org However, the substrate scope can be a limitation; for instance, the reaction with 4-hydroxybenzaldehyde (B117250) resulted in the formation of a di-iodinated product, and other phenols showed a tendency to polymerize. rsc.org

Below is a table summarizing these synthetic conditions.

Interactive Data Table: Synthetic Conditions for this compound

| Method | Reagents | Solvent | Conditions | Key Feature | Yield | Reference |

|---|---|---|---|---|---|---|

| Grinding | 2,4-dihydroxybenzaldehyde, I₂, HIO₃ | Solvent-Free | Room Temperature, Grinding | Environmentally benign, rapid reaction | Excellent | researchgate.net |

| Aqueous Precipitation | 2,4-dihydroxybenzaldehyde, ICl | Acetic Acid, Water | Room Temperature | Water is used for selective precipitation of the desired isomer | 56% | beilstein-journals.org |

| Laccase Catalysis | p-substituted phenols, KI, O₂ | Aqueous Buffer | Enzymatic Catalysis | Green reagents and oxidant (O₂) | Substrate dependent | rsc.org |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chalmers.secore.ac.uk It provides a theoretical measure of how little waste a reaction produces. The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Traditional iodination methods often use reagents that lead to a lower atom economy. For example, the synthesis of this compound using iodine monochloride (ICl) proceeds via the reaction: C₇H₆O₃ + ICl → C₇H₅IO₃ + HCl. beilstein-journals.org While effective, this reaction produces hydrogen chloride (HCl) as a byproduct, which is not incorporated into the final product, thus lowering the atom economy.

In contrast, the solvent-free grinding method using iodine and iodic acid exhibits a significantly higher atom economy. researchgate.net The only byproduct in this case is water, which is a benign substance. This makes the grinding method not only environmentally safer due to the lack of solvent but also more efficient in terms of atom utilization. researchgate.net

The efficiency of a synthesis is also determined by its yield, selectivity, and the ease of product isolation. The aqueous precipitation method, while having a moderate yield of 56%, demonstrates high regioselectivity for the 5-iodo isomer due to the selective precipitation process, which simplifies purification. beilstein-journals.org Enzymatic methods, when applicable, can offer very high selectivity under mild aqueous conditions, but may be limited by substrate scope and potential side reactions like polymerization. rsc.org

The following table provides a comparison of the atom economy for different synthetic routes.

Interactive Data Table: Atom Economy of Synthetic Routes

| Synthetic Method | Reactants | Desired Product | Byproducts | Atom Economy (%) | Reference |

|---|---|---|---|---|---|

| Grinding (I₂/HIO₃) | 5 C₇H₆O₃ + 2 I₂ + HIO₃ | 5 C₇H₅IO₃ | 3 H₂O | 96.1% | researchgate.net |

| Iodine Monochloride | C₇H₆O₃ + ICl | C₇H₅IO₃ | HCl | 87.9% | beilstein-journals.org |

Reactivity and Chemical Transformations of 2,4 Dihydroxy 5 Iodobenzaldehyde

Aldehyde Group Reactivity

The aldehyde group (-CHO) is a primary site of reactivity in 2,4-dihydroxy-5-iodobenzaldehyde, readily undergoing nucleophilic addition and condensation reactions. The presence of the electron-donating hydroxyl groups and the electron-withdrawing iodine atom on the aromatic ring modulates the electrophilicity of the aldehyde carbon.

Common nucleophilic addition reactions involving aldehydes include the addition of organometallic reagents (like Grignard reagents), hydrides, and cyanide ions. masterorganicchemistry.com For instance, the reaction with a cyanide ion (CN⁻) would lead to the formation of a cyanohydrin. libretexts.org The stereochemistry of these reactions is noteworthy; because the aldehyde is planar, a nucleophile can attack from either face, potentially leading to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

The rate of nucleophilic addition is influenced by the electronic environment of the carbonyl group. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction, while electron-donating groups have the opposite effect. masterorganicchemistry.com

Condensation reactions are another important class of reactions for the aldehyde group of this compound. These reactions involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. researchgate.net

A prominent example is the formation of Schiff bases (or imines) through the reaction with primary amines. researchgate.netconicet.gov.ar The reaction is typically carried out by refluxing the aldehyde with the appropriate amine in a solvent like absolute ethanol (B145695). conicet.gov.ar The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and a singlet for the imine proton in the proton nuclear magnetic resonance (¹H NMR) spectrum. conicet.gov.ar Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) and its derivatives have been synthesized and characterized. conicet.gov.arijser.innih.gov

Aldol (B89426) condensation is another key reaction, where the aldehyde reacts with an enol or enolate ion. nih.govnih.gov For example, aldol condensation with acetone (B3395972) in the presence of a catalyst can yield α,β-unsaturated ketones. nih.gov

Phenolic Hydroxyl Group Derivatizations

The two phenolic hydroxyl (-OH) groups on the aromatic ring of this compound are also reactive sites, amenable to derivatization through reactions like O-alkylation and O-acylation.

O-alkylation involves the formation of an ether by replacing the hydrogen atom of a hydroxyl group with an alkyl group. Similarly, O-acylation results in the formation of an ester by introducing an acyl group. These reactions are important for protecting the hydroxyl groups or for modifying the properties of the molecule.

Regioselective alkylation of dihydroxybenzaldehydes can be challenging. However, methods have been developed to achieve selective alkylation at the C-4 hydroxyl group. For instance, the use of cesium bicarbonate in acetonitrile (B52724) has been shown to be effective for the regioselective 4-O-alkylation of 2,4-dihydroxybenzaldehyde. nih.gov Another approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) for regioselective O-alkylation. nih.govresearchgate.net

The Williamson ether synthesis is a common method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. libretexts.org In the context of this compound, the phenolic hydroxyl groups can be deprotonated with a base to form phenoxides, which can then react with an alkyl halide to form ethers. For example, alkylation with ethyl iodide in the presence of DBU and DMF can lead to the formation of diethoxy derivatives. nih.govresearchgate.net

Esterification can be achieved by reacting the phenolic hydroxyl groups with an acid chloride or an acid anhydride (B1165640) in the presence of a base. Another method is the Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst. A more modern approach for esterification involves using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a phenol and a carboxylic acid. nii.ac.jp

Here is a table summarizing some O-alkylation reactions of a related dihydroxyiodobenzaldehyde:

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxy-5-iodobenzaldehyde (B3053519) | Ethyl iodide, DBU, DMF | 3,4-Diethoxy-5-iodobenzaldehyde | 80% | nih.govresearchgate.net |

Aromatic Ring Functionalization and Coupling Reactions

The iodine atom on the aromatic ring of this compound serves as a useful handle for various functionalization and coupling reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include the Suzuki, Heck, and Sonogashira couplings. epfl.chclockss.orgd-nb.info

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. epfl.ch It is a versatile method for forming biaryl compounds.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide under palladium catalysis. chalmers.se

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. d-nb.infonih.govrsc.org For instance, this compound can be coupled with terminal alkynes to introduce an alkynyl substituent onto the aromatic ring. nih.gov

These coupling reactions have been utilized in the synthesis of complex natural products and other functional molecules. For example, an intramolecular Suzuki-Miyaura reaction has been used as a key step in the synthesis of the DEFG ring system of complestatin (B1257193) and chloropeptin I, starting from a dihydroxy-iodobenzaldehyde derivative. epfl.ch Similarly, Sonogashira coupling has been employed in the synthesis of benzofuran (B130515) derivatives. d-nb.infomdpi.com

The following table provides examples of coupling reactions involving iodo-benzaldehyde derivatives:

| Reaction Type | Reactants | Catalyst System | Product | Application | Reference |

|---|---|---|---|---|---|

| Intramolecular Suzuki-Miyaura | Derivative of 3,4-Dihydroxy-5-iodobenzaldehyde | Pd catalyst | Macrocyclic DEFG ring of complestatin | Natural Product Synthesis | epfl.chacs.org |

| Sonogashira Coupling | 3,4-Dihydroxy-2-iodobenzaldehyde and an alkyne | Pd(PPh₃)₂Cl₂/CuI | Benzofuran derivative | Synthesis of Salvianolic Acid Analogues | mdpi.com |

Carbon-Carbon Bond Forming Reactions

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed carbon-carbon bond formation, enabling the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has been applied to derivatives of this compound. For instance, the synthesis of the DEFG ring of complestatin and chloropeptin I utilizes an intramolecular Suzuki-Miyaura reaction of a complex tripeptide derived from 3,4-dihydroxy-5-iodobenzaldehyde, a regioisomer of the title compound. acs.orgepfl.ch This highlights the utility of the iodo-dihydroxybenzaldehyde scaffold in constructing complex macrocycles. While direct examples with this compound are less common in the surveyed literature, the principles of the Suzuki-Miyaura reaction are broadly applicable to this substrate. acs.org

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a well-documented transformation for this compound and its derivatives. This reaction has been instrumental in the synthesis of various natural products and other biologically active molecules. For example, in the synthesis of Moracin N, this compound is first protected and then subjected to a Sonogashira coupling with a substituted acetylene (B1199291) under basic conditions, which is followed by an in-situ cyclization to form a benzofuran ring. sci-hub.se

Another application is seen in the synthesis of coumarin (B35378) derivatives. The Sonogashira cross-coupling of this compound with terminal alkynes, catalyzed by bis(diphenylphosphino)palladium dichloride (PdCl2(PPh3)2) and copper iodide (CuI) in the presence of a base like triethylamine (B128534) (Et3N), allows for the introduction of various alkynyl groups at the 5-position.

A tandem Pd-Cu mediated domino Sonogashira-hetero-annulation reaction has also been reported. d-nb.infonih.gov In this sequence, 3,5-dihydroxy-4-iodobenzaldehyde, another isomer, reacts with an alkyne to form a benzofuran ring system in a single step. d-nb.infonih.gov This type of reaction demonstrates the power of Sonogashira coupling to rapidly build molecular complexity.

Table 1: Examples of Sonogashira Coupling Reactions with Dihydroxy-iodobenzaldehyde Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

| This compound derivative | Substituted acetylene | PdCl2(PPh3)2, CuI, Et3N | Benzofuran precursor | sci-hub.se |

| 3,5-Dihydroxy-4-iodobenzaldehyde | Alkyne | Pd-Cu | Benzofuran | d-nb.infonih.gov |

| This compound | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | Alkynyl-substituted coumarin precursor |

Heck-Type Arylation and Related Transformations

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst, is another important C-C bond-forming reaction. While direct examples of Heck reactions with this compound are not extensively detailed in the reviewed literature, the synthesis of substituted 2,4-diaminopyrimidines has been achieved via Heck coupling of derivatives of 5-iodoisovanillin, which in turn can be synthesized from 3,4-dihydroxy-5-iodobenzaldehyde. researchgate.net This suggests the potential of the iodo-dihydroxybenzaldehyde core to participate in Heck-type transformations. A domino Heck-type reaction has been observed with an ortho-iodo benzaldehyde (B42025), leading to the formation of a chiral tetrahydrofluorenone, indicating that such cascade processes are feasible with appropriately substituted iodobenzaldehydes. chalmers.se

Carbon-Heteroatom Bond Forming Reactions

The hydroxyl groups of this compound are key sites for carbon-heteroatom bond formation, most commonly through O-alkylation or O-arylation reactions.

The regioselective alkylation of the hydroxyl groups is a significant aspect of its chemistry. The 4-hydroxyl group is generally more acidic and nucleophilic than the 2-hydroxyl group due to the electronic influence of the para-aldehyde group. nih.gov This difference in reactivity allows for selective functionalization. For instance, cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde in acetonitrile has been shown to yield 4-O-alkylated products with excellent regioselectivity. nih.gov Similarly, for the isomer 3,4-dihydroxy-5-iodobenzaldehyde, regioselective O-alkylation of the C-4 hydroxyl group can be achieved using methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. nih.gov

The Mitsunobu reaction provides another route for C-O bond formation. In a synthetic route towards smyrindiol, this compound was reacted with a biaryl alcohol under Mitsunobu conditions, with the reaction proceeding at the more reactive 4-hydroxyl group. researchgate.net

Table 2: Examples of Carbon-Heteroatom Bond Forming Reactions

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 2,4-Dihydroxybenzaldehyde | Alkyl bromide, CsHCO3 | Regioselective O-alkylation | 4-O-alkylated product | nih.gov |

| 3,4-Dihydroxy-5-iodobenzaldehyde | Methyl iodide, DBU, DMF | Regioselective O-alkylation | 4-O-methylated product | nih.gov |

| This compound | Biaryl alcohol, DEAD, PPh3 | Mitsunobu reaction | 4-O-arylated product | researchgate.net |

| 3,4-Dihydroxy-5-iodobenzaldehyde | Diiodomethane (B129776), DBU, DMF | O-alkylation (cyclization) | 7-Iodo-1,3-benzodioxole-5-carbaldehyde | nih.gov |

Chemo- and Regioselective Considerations in Aromatic Substitutions

The substitution pattern of this compound presents interesting challenges and opportunities in terms of chemo- and regioselectivity.

As discussed, the differential reactivity of the two hydroxyl groups allows for regioselective O-alkylation, with the 4-OH group being preferentially functionalized. nih.govnih.gov This is a key consideration when planning multi-step syntheses. In some cases, double alkylation can occur if an excess of the alkylating agent and base is used. researchgate.net For example, alkylation of 3,4-dihydroxy-5-iodobenzaldehyde with ethyl iodide and DBU leads to the diethoxy derivative. nih.gov

The iodination of 2,4-dihydroxybenzaldehyde itself can be a challenging reaction in terms of regioselectivity. The use of iodine monochloride can lead to a mixture of the desired 5-iodo isomer and the undesired 3-iodo isomer, which can be difficult to separate. sci-hub.se

In cross-coupling reactions, the chemoselectivity is generally high for the reaction at the carbon-iodine bond, leaving the hydroxyl and aldehyde groups intact under typical palladium-catalyzed conditions. This allows for the late-stage introduction of carbon-based substituents.

Cyclization and Annulation Reactions Incorporating the Compound

This compound and its isomers are valuable precursors for the synthesis of various heterocyclic systems through cyclization and annulation reactions.

A prominent example is the synthesis of benzofurans. As mentioned in the context of Sonogashira coupling, the reaction of an iodo-dihydroxybenzaldehyde with a terminal alkyne can be followed by an intramolecular cyclization to construct the benzofuran ring. This can occur in a tandem or domino fashion, providing rapid access to this important heterocyclic core. sci-hub.sed-nb.infonih.gov

The synthesis of coumarins is another important application. While not a direct cyclization of this compound, it serves as a key building block. The aldehyde group can participate in condensations, such as the Knoevenagel condensation, to form the α,β-unsaturated system required for coumarin ring formation.

Furthermore, the reaction of 3,4-dihydroxy-5-iodobenzaldehyde with diiodomethane in the presence of a base leads to the formation of a methylenedioxy bridge, resulting in the cyclized product 7-iodo-1,3-benzodioxole-5-carbaldehyde. nih.gov

Role in Domino and Cascade Reaction Sequences

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient synthetic strategies. This compound and its isomers have proven to be suitable substrates for such processes.

The tandem Sonogashira coupling-heteroannulation reaction to form benzofurans is a prime example of a domino reaction involving this class of compounds. d-nb.infonih.gov This reaction combines a cross-coupling step with a cyclization step in one pot.

Moreover, the potential for domino sequences involving Heck-type reactions has been demonstrated with related ortho-iodo benzaldehydes. chalmers.se These reactions can lead to the rapid construction of complex polycyclic structures. The strategic placement of the hydroxyl, aldehyde, and iodo functionalities in this compound makes it a promising candidate for the design of novel domino and cascade reaction sequences, enabling the efficient synthesis of complex molecules.

Derivatives and Complex Molecular Architectures from 2,4 Dihydroxy 5 Iodobenzaldehyde

Synthesis of Substituted Heterocyclic Compounds

The reactivity of 2,4-dihydroxy-5-iodobenzaldehyde has been harnessed to construct various substituted heterocyclic compounds, which are pivotal structures in medicinal chemistry and materials science.

The presence of a hydroxyl group ortho to the aldehyde in this compound makes it an ideal starting material for the synthesis of benzofurans and coumarins.

Benzofuran (B130515) derivatives are prevalent in many biologically active natural products. The synthesis of these derivatives from this compound often involves a Sonogashira cross-coupling reaction followed by an in-situ cyclization. For instance, in the total synthesis of Moracin O, a naturally occurring benzofuran, this compound is a key starting material. sci-hub.se The synthesis involves the reaction of this compound with a suitable acetylene (B1199291) partner under basic conditions, which facilitates both the coupling and the subsequent cyclization to form the benzofuran core. sci-hub.se

Coumarin (B35378) derivatives , known for their diverse pharmacological properties, can also be synthesized from this compound. The Knoevenagel condensation is a common method, where the aldehyde reacts with active methylene (B1212753) compounds. Another approach involves the Pechmann condensation. These reactions lead to the formation of the characteristic benzopyrone structure of coumarins.

| Derivative Type | Synthetic Method | Key Reagents | Ref. |

| Benzofuran | Sonogashira coupling and in-situ cyclization | Acetylene, Palladium catalyst, Base | sci-hub.se |

| Coumarin | Knoevenagel condensation | Active methylene compounds, Base | |

| Coumarin | Pechmann condensation | β-ketoesters, Acid catalyst |

While direct synthesis of indenones from this compound is not extensively documented, general methods for indenone synthesis can be adapted. One such method is the palladium-catalyzed annulation of 2-iodobenzaldehydes with ynamides, which yields polysubstituted amino-indenones. researchgate.net This reaction proceeds with high regioselectivity, offering a pathway to complex indenone structures. researchgate.net The electron-donating hydroxyl groups on the benzaldehyde (B42025) ring would likely influence the reactivity and regioselectivity of such transformations.

The synthesis of other fused-ring systems can be achieved through various transition-metal-catalyzed cascade reactions. researchgate.net These methods allow for the formation of multiple bonds in a single operation, providing efficient access to polycyclic structures. The iodo- and hydroxyl-substituted benzaldehyde can serve as a versatile starting point for such complex cyclizations. For example, inverse electron-demand Diels-Alder reactions of ortho-quinone methides, which can be generated from precursors like this compound, with electron-rich dienophiles can lead to fused-ring flavonoid systems. rsc.org

Preparation of Ligands and Coordination Compounds

The aldehyde and hydroxyl functionalities of this compound are ideal for the synthesis of various polydentate ligands, which can then be used to form coordination compounds with a range of metal ions.

Hydrazone ligands are readily synthesized through the condensation reaction of this compound with various hydrazides or hydrazines. The general method involves refluxing equimolar amounts of the aldehyde and the hydrazine (B178648) derivative in a suitable solvent, often with a catalytic amount of acid. ictp.it The resulting hydrazone ligands are versatile chelating agents capable of coordinating with metal ions through the imine nitrogen and the phenolic oxygen atoms. ictp.it These ligands and their metal complexes often exhibit interesting biological activities.

| Hydrazine Derivative | Reaction Conditions | Resulting Ligand Type | Ref. |

| Hydrazide | Reflux in ethanol (B145695), catalytic acid | Acylhydrazone | ictp.it |

| Substituted Phenylhydrazine | Reflux in ethanol | Phenylhydrazone | mdpi.com |

Similar to hydrazones, Schiff base ligands are prepared by the condensation of this compound with primary amines. The reaction is typically carried out by heating the reactants in an alcoholic solvent. conicet.gov.ar The resulting Schiff bases, containing an azomethine (-C=N-) group, are excellent ligands for a variety of metal ions. The presence of the two hydroxyl groups and the iodine atom on the aromatic ring can modulate the electronic properties and steric hindrance of the resulting metal complexes. ijser.in These structural modifications can, in turn, influence the catalytic activity, magnetic properties, and biological applications of the coordination compounds. For example, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been used to synthesize binuclear metal complexes with specific geometries and magnetic properties. ijser.in

Application as a Building Block for Natural Product Fragments and Analogs

This compound has proven to be a valuable starting material in the total synthesis of natural products and their analogs, particularly those containing a substituted benzofuran or related heterocyclic core.

A prominent example is its use in the total synthesis of Moracin O , a naturally occurring benzofuran with interesting biological properties. sci-hub.se The synthesis starts with the iodination of 2,4-dihydroxybenzaldehyde to produce this compound. This intermediate then undergoes a Sonogashira cross-coupling reaction with a protected acetylene derivative, followed by an in-situ cyclization to construct the core benzofuran structure of Moracin O. sci-hub.se This approach highlights the utility of the iodo-substituent as a handle for carbon-carbon bond formation.

Furthermore, the structural motif of this compound is present in or can be readily converted to key intermediates for the synthesis of other natural products. For instance, demethylation of 5-iodovanillin (B1580916), a related compound, yields 3,4-dihydroxy-5-iodobenzaldehyde (B3053519), which serves as a precursor for various substituted benzaldehydes used in the synthesis of complex molecules. nih.gov The strategic placement of the functional groups on the aromatic ring allows for selective modifications and the introduction of further complexity, making it a versatile tool for the synthetic chemist targeting natural product synthesis. The ability to introduce substituents at specific positions is crucial for creating analogs of natural products to study structure-activity relationships.

Advanced Spectroscopic and Analytical Methodologies for Research on 2,4 Dihydroxy 5 Iodobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the unambiguous assignment of the chemical structure of 2,4-dihydroxy-5-iodobenzaldehyde. By analyzing the magnetic properties of its atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aldehyde, aromatic, and hydroxyl protons.

The aldehyde proton (CHO) is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, generally around δ 9.5-10.5 ppm. The two aromatic protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as distinct signals. The proton at the C-3 position is adjacent to two hydroxyl groups, while the proton at the C-6 position is ortho to the aldehyde group. These electronic differences result in separate resonances. The hydroxyl protons (-OH) often appear as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Data for this compound Data below is predicted based on general chemical shift ranges and data from analogous compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (C₃-H) | 6.5 - 7.5 | Singlet (s) or Doublet (d) |

| Aromatic (C₆-H) | 7.5 - 8.0 | Singlet (s) or Doublet (d) |

| Hydroxyl (C₂-OH) | Variable (Broad) | Singlet (s) |

| Hydroxyl (C₄-OH) | Variable (Broad) | Singlet (s) |

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The aromatic carbons show a range of chemical shifts depending on their substituents. The carbons bearing the electron-withdrawing iodine and hydroxyl groups are significantly shifted. The C-I bond causes a downfield shift for the attached carbon (C-5), while the carbons attached to the hydroxyl groups (C-2 and C-4) are also shifted downfield. The carbon bearing the aldehyde group (C-1) and the unsubstituted aromatic carbons (C-3 and C-6) will also have characteristic resonances.

As with ¹H NMR, specific data for the 2,4-dihydroxy isomer is scarce, but the spectrum of 3,4-dihydroxy-5-iodobenzaldehyde (B3053519) in DMSO-d₆ reveals signals at δ 190.4 (CHO), 151.9, 145.1, 133.6, 130.1, 113.3, and 84.3 ppm. nih.gov These assignments confirm the presence of the various carbon environments and serve as a useful reference for interpreting the spectrum of this compound.

Table 2: Expected ¹³C NMR Data for this compound Data below is predicted based on general chemical shift ranges and data from analogous compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| C-1 | 115 - 125 |

| C-2 | 160 - 165 |

| C-3 | 100 - 110 |

| C-4 | 160 - 165 |

| C-5 | 80 - 90 |

| C-6 | 130 - 140 |

Fluorine-19 (¹⁹F) NMR for Fluorinated Derivatives

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the characterization of fluorinated organic compounds. nih.gov Should this compound be modified to include fluorine atoms, ¹⁹F NMR would be essential for structural confirmation. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making this technique highly sensitive.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a clear indication of the fluorine atom's position on the aromatic ring or within a functional group (e.g., a trifluoromethyl group). nih.govcdnsciencepub.com For instance, the chemical shift of a fluorine atom attached directly to the aromatic ring would differ significantly from one in a trifluoromethyl group.

Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable structural information. cdnsciencepub.comiaea.org The magnitude of these coupling constants (J-values) depends on the number of bonds separating the coupled nuclei and their spatial relationship, which can help to establish the conformation of the molecule. cdnsciencepub.comiaea.orgcdnsciencepub.com In the case of multiple fluorine atoms, ¹⁹F-¹⁹F coupling can also be observed, providing further structural constraints. The use of benchtop ¹⁹F NMR has also been shown to be effective for real-time monitoring of reactions involving fluorinated compounds. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of this compound. With its high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₇H₅IO₃, giving a calculated monoisotopic mass of approximately 263.9283 daltons. HRMS analysis would be expected to show a molecular ion peak ([M]⁺˙) or a quasi-molecular ion peak (e.g., [M+H]⁺) that corresponds very closely to this calculated value. For example, the expected m/z for the [M+H]⁺ ion would be approximately 264.9356. This precise mass measurement provides unambiguous confirmation of the elemental composition.

Some sources have reported an [M+H]⁺ ion at m/z 278.045, which is inconsistent with the expected molecular formula. This may be an error or represent a different ionic species. However, HRMS has been successfully used to confirm the structures of various derivatives prepared from this compound, lending confidence to its identity in synthetic applications. tpcj.org

Table 3: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M]⁺˙ | C₇H₅IO₃ | 263.9283 |

| [M+H]⁺ | C₇H₆IO₃ | 264.9356 |

| [M+Na]⁺ | C₇H₅INaO₃ | 286.9175 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. ESI typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), with minimal fragmentation in the ion source.

The fragmentation patterns of the parent ion can be studied using tandem mass spectrometry (MS/MS). For phenolic compounds, common fragmentation pathways in negative ion mode include the loss of small neutral molecules such as carbon dioxide (CO₂) and water (H₂O). researchgate.netnih.gov For this compound, the fragmentation is expected to be influenced by the presence of the iodine atom. A characteristic fragmentation would be the loss of the iodine radical (I˙) or a neutral HI molecule from the parent ion. The loss of carbon monoxide (CO) from the aldehyde group is another common fragmentation pathway for benzaldehydes.

The analysis of other phenolic compounds by ESI-MS/MS has shown characteristic retro-Diels-Alder cleavages in flavonoid structures and losses of characteristic groups that help in their identification. nih.govresearchgate.net By analogy, the fragmentation of this compound in an ESI-MS/MS experiment would provide a unique fingerprint, confirming the presence and positions of the various functional groups.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

While single-crystal X-ray diffraction data for the parent compound, this compound, is not extensively detailed in readily available literature, structural analysis of its derivatives provides significant insight. A notable example is the study of (E)-4-Hydroxy-N′-(2-hydroxy-5-iodobenzylidene)benzohydrazide, a hydrazone derivative synthesized from this compound. iucr.org

The crystal structure of this derivative, determined as a methanol (B129727) solvate, was solved and refined using single-crystal X-ray diffraction data. Such studies are essential for confirming the successful synthesis and stereochemistry of new compounds derived from the parent aldehyde. The technique allows for the unambiguous determination of the three-dimensional arrangement of atoms, which is critical for structure-based drug design and materials science. nih.govrigaku.com

A study on this hydrazone derivative provided detailed crystallographic data, which is summarized in the table below. iucr.org

Table 1: Crystallographic Data for (E)-4-Hydroxy-N′-(2-hydroxy-5-iodobenzylidene)benzohydrazide Methanol Monosolvate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁IN₂O₃·CH₄O |

| Molecular Weight | 414.19 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 10.1077 (7) |

| b (Å) | 12.5703 (11) |

| c (Å) | 13.1586 (17) |

Data sourced from Bikas et al. (2012). iucr.org

The crystalline environment locks a molecule into a specific, low-energy conformation, which can be precisely analyzed through X-ray diffraction. In the case of the (E)-4-Hydroxy-N′-(2-hydroxy-5-iodobenzylidene)benzohydrazide derivative, the analysis revealed key conformational features. The molecule exhibits trans and anti conformations around the C=N and N-N bonds, respectively. iucr.org

A significant feature is the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position (originating from the parent aldehyde) and the nitrogen atom of the azomethine group (C=N). iucr.org This interaction helps to planarize and stabilize the molecular structure. Furthermore, the dihedral angle between the two aromatic rings (the 2-hydroxy-5-iodophenyl ring and the 4-hydroxyphenyl ring) was found to be 33.2 (3)°. iucr.org Intermolecular hydrogen bonds involving the methanol solvent molecule, the amide group, and the phenolic hydroxyl groups create a complex three-dimensional supramolecular network. iucr.org

For the parent this compound molecule, the hydroxyl groups and the aldehyde group can participate in intramolecular hydrogen bonding, which influences its preferred conformation and stability. The bulky iodine atom at the 5-position significantly affects intermolecular packing in the crystal lattice.

Electronic Absorption and Emission Spectroscopy for Derived Functional Materials

Functional materials derived from this compound often possess unique photophysical properties. Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are indispensable tools for characterizing these properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals (electronic transitions). The resulting spectrum provides information about the electronic structure of a molecule.

Functional materials have been synthesized using this compound as a starting building block. For instance, a novel hydrophilic truxene (B166851) derivative incorporating the this compound moiety was synthesized and studied. This compound exhibited a maximum absorption wavelength (λ_max) in the UV-A region, which is characteristic of its extended π-conjugated system. researchgate.net The specific electronic transitions can be influenced by solvent polarity and molecular aggregation.

Table 2: Photophysical Properties of a Truxene Derivative of this compound

| Property | Value |

|---|---|

| Maximum Absorption Wavelength (λ_max) | 375 nm |

| Maximum Emission Wavelength (λ_em) | 474 nm |

Data recorded in a THF-HEPES buffer solution and sourced from Sam-ang et al. (2019). researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. It is a highly sensitive technique used to study the excited state properties of fluorescent materials (fluorophores). Parameters such as the emission maximum, fluorescence quantum yield (the efficiency of the emission process), and fluorescence lifetime are determined.

The aforementioned truxene derivative synthesized from this compound was designed as a fluorescent sensor. researchgate.net Upon excitation, it displays strong fluorescence with an emission maximum at 474 nm (in the blue-green region of the spectrum) and an outstandingly high fluorescence quantum efficiency of 58% in a THF-HEPES buffer. researchgate.net The interaction of this material with specific analytes, such as metal ions, can lead to a distinct change in its fluorescence response, either through quenching (turning off) or enhancement (turning on) of the emission. This demonstrates how the core structure of this compound can be incorporated into larger systems to create functional materials for sensing applications. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the synthesis and analysis of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound. It is frequently cited as the method to ensure compound purity is greater than a certain threshold (e.g., >95%) before its use in subsequent reactions or biological assays. HPLC provides quantitative data on the purity of a sample by separating the main compound from any impurities, starting materials, or side products.

In synthetic procedures, column chromatography is the standard method for the purification of crude reaction mixtures. For example, after the synthesis of derivatives, the desired product is often isolated from unreacted starting materials and byproducts by passing the mixture through a silica (B1680970) gel column. mdpi.com The separation is achieved by using an appropriate solvent system (eluent), and the elution of different components is often monitored by Thin-Layer Chromatography (TLC). mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, allowing for the effective separation of phenolic compounds. redalyc.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more polar compounds elute earlier, while less polar compounds are retained longer. libretexts.org

The analysis of this compound by HPLC is crucial for monitoring reaction progress, assessing purity, and for quantification. While specific, validated methods for this exact compound are not extensively published, methodologies for similar phenolic compounds, including other dihydroxybenzaldehydes, provide a strong basis for its analysis. redalyc.org The separation is typically achieved on a C18 column, which provides a hydrophobic stationary phase for interaction with the analyte. ecetoc.orgphenomenex.com

The mobile phase composition is a critical parameter in achieving optimal separation. inacom.nl A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. chromatographyonline.com To improve peak shape and resolution, especially for acidic compounds like phenols, a small amount of acid (e.g., formic acid or acetic acid) is often added to the mobile phase to suppress the ionization of the hydroxyl groups. redalyc.orgchromatographyonline.com Gradient elution, where the mobile phase composition is changed during the analytical run, is often preferred over isocratic conditions (constant mobile phase composition) to achieve better separation of complex mixtures and to reduce analysis time. libretexts.org

Detection is typically performed using a UV-Vis or a Diode Array Detector (DAD), as the aromatic ring and carbonyl group in this compound absorb ultraviolet light. redalyc.org For enhanced sensitivity and specificity, particularly in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). bldpharm.com

Table 1: Illustrative HPLC Parameters for the Analysis of Phenolic Aldehydes

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Example: Start with 95% A, decrease to 5% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis or Diode Array Detector (DAD) at 280 nm and 320 nm |

This table presents a typical starting point for method development for the analysis of this compound based on established methods for related phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. mdpi.com However, due to the polar hydroxyl groups and the relatively high molecular weight of this compound, it is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable form. weber.hujfda-online.com

The most common derivatization technique for compounds containing hydroxyl groups is silylation. researchgate.netnih.gov This process involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. unina.it Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. greyhoundchrom.com The resulting silylated derivative, 2,4-bis(trimethylsilyloxy)-5-iodobenzaldehyde, is significantly more volatile and can be readily analyzed by GC-MS.

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically used for the separation of silylated derivatives. d-nb.info

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides a unique fingerprint for the compound, allowing for its unambiguous identification. nih.gov The high selectivity of the mass spectrometer, especially when operated in selected ion monitoring (SIM) mode, allows for the quantification of the analyte even at very low concentrations. nih.gov

Table 2: Representative GC-MS Parameters for the Analysis of Silylated Phenolic Compounds

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Example: Initial temperature 70 °C (hold for 1 min), ramp at 10 °C/min to 280 °C (hold for 5 min) d-nb.info |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-550 |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

This table outlines a general method for the GC-MS analysis of silylated derivatives of phenolic compounds, which can be adapted for this compound.

Theoretical and Computational Chemistry Studies of 2,4 Dihydroxy 5 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2,4-Dihydroxy-5-iodobenzaldehyde, DFT calculations are instrumental in elucidating its geometry, stability, and electronic characteristics.

Geometry Optimization and Energetic Studies

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For substituted benzaldehydes, computational studies on similar molecules, such as halogenated benzaldehydes, have shown a preference for a planar conformation. bohrium.com It is expected that this compound also adopts a largely planar structure, with the aldehyde and hydroxyl groups lying in the plane of the benzene (B151609) ring. This planarity is favored by the delocalization of π-electrons across the aromatic system.

Intramolecular hydrogen bonding can play a significant role in stabilizing the geometry. In this compound, a hydrogen bond is likely to form between the hydroxyl group at the C2 position and the oxygen atom of the aldehyde group at the C1 position. This interaction would further contribute to the planarity and stability of the molecule. Theoretical studies on other dihydroxybenzaldehyde derivatives have highlighted the importance of such intramolecular interactions in determining the most stable conformer. mdpi.com

Table 1: Predicted Energetic Properties of this compound (Hypothetical Data Based on Similar Compounds)

| Property | Predicted Value |

| Total Energy | Value in Hartrees |

| Heat of Formation | Value in kcal/mol |

| Dipole Moment | Value in Debye |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the hydroxyl groups, which act as electron-donating groups. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing aldehyde group and the carbon atoms of the aromatic ring. The presence of the iodine atom, a halogen, will also influence the distribution and energies of these orbitals. bohrium.com

A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have utilized DFT to analyze the FMOs and have correlated the energy gap with the compound's reactivity. dntb.gov.ua A similar approach for this compound would provide valuable insights into its electrophilic and nucleophilic sites.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

| Property | Predicted Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are hypothetical and for illustrative purposes. Specific DFT calculations are needed for accurate data.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the different possible conformations of a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the aldehyde group to the benzene ring.

Conformational analysis of substituted benzaldehydes often reveals a preference for specific orientations of the aldehyde group relative to the ring substituents. bohrium.com In the case of this compound, the intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde group is expected to be a dominant factor in restricting this rotation and favoring a specific planar conformer.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the aldehyde group. This would allow for the identification of the global minimum energy conformation and any other low-energy conformers. Understanding the conformational landscape is crucial as it can influence the molecule's spectroscopic properties and its interactions with other molecules.

Simulation of Spectroscopic Parameters

Computational chemistry can simulate various spectroscopic techniques, providing theoretical spectra that can be compared with experimental data to confirm the molecular structure.

For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations would predict the frequencies and intensities of the vibrational modes of the molecule. Key vibrational modes would include the O-H stretching of the hydroxyl groups, the C=O stretching of the aldehyde, C-H stretching and bending modes of the aromatic ring, and vibrations involving the C-I bond. Comparing the simulated spectrum with an experimental one can aid in the assignment of the observed spectral bands. Theoretical studies on other substituted benzaldehydes have demonstrated the utility of this approach. bohrium.com

Furthermore, theoretical calculations can predict the electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is a common method used for this purpose. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for understanding the electronic transitions within the molecule. bohrium.com

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, these approaches can be used to study its reactivity in various transformations.

For instance, a computational study on the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, has shed light on the reactivity of 2,4-dihydroxybenzaldehyde. mdpi.com The study used DFT to model the reaction pathway and found that the presence of the hydroxyl group at the 2-position significantly increases the activation energy for the reaction, thereby explaining its observed lack of reactivity under certain conditions. mdpi.com This type of analysis involves locating the transition state structures and calculating the activation barriers for each step of the reaction.

Similarly, computational studies can be employed to investigate other reactions involving this compound, such as electrophilic aromatic substitution or reactions at the aldehyde functionality. By mapping out the potential energy surface of the reaction, it is possible to identify the most favorable reaction pathway and to understand the role of the various substituents in modulating the molecule's reactivity.

Applications in Advanced Materials Science and Chemical Sensing Non Clinical Focus

Utilization as a Precursor in Functional Material Synthesis

The versatility of 2,4-Dihydroxy-5-iodobenzaldehyde as a building block is evident in its application in the synthesis of specialized polymers and as a precursor to complex dyes. The presence of the aldehyde and hydroxyl groups allows for condensation and substitution reactions, while the iodine atom can be utilized in cross-coupling reactions to build larger, conjugated systems.

While direct homopolymerization of this compound is not common, it serves as a crucial monomeric unit in the construction of more complex polymeric structures, particularly Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures, and their properties are highly dependent on the geometry and functionality of their building blocks. Aldehydes are common precursors for the formation of imine-linked COFs through condensation with amines. mdpi.comgoogle.com

Although specific research detailing the incorporation of this compound into a COF is not extensively published, its structural analogs, such as other substituted salicylaldehydes, are widely used. researchgate.netunb.ca The functional groups on this compound make it a prime candidate for constructing functional COFs. The dihydroxy substitution can influence the electronic properties and porosity of the framework, while the iodine atom provides a site for post-synthetic modification, allowing for the introduction of further functionalities into the COF structure. Commercial suppliers list this compound as a potential COF linker, indicating its recognized potential in this area. ambeed.combldpharm.com

The general synthetic strategy for imine-based COFs involves the reaction of a polyfunctional aldehyde with a polyfunctional amine, often under solvothermal conditions. The resulting porous materials have applications in gas storage, separation, and catalysis.

This compound can serve as a precursor in the synthesis of various dyes, particularly those based on heterocyclic or coumarin (B35378) scaffolds. The aldehyde group is key to forming larger chromophoric systems through condensation reactions. For instance, it can be used to synthesize substituted coumarins, which are known for their fluorescent properties and are used as dyes and optical brightening agents.

Furthermore, the core structure is related to resorcinol, which is a common coupling component in the synthesis of azo dyes. redalyc.org Diazonium salts can be coupled with the activated aromatic ring of this compound to form azo dyes. nih.gov The color and properties of the resulting dye would be influenced by the electronic nature of the substituents on the benzaldehyde (B42025) ring. The general reaction for forming an azo dye involves the electrophilic substitution of a diazonium salt onto an activated aromatic ring.

| Precursor | Reaction Type | Resulting Dye Class (Potential) | Key Functional Group |

| This compound | Condensation | Coumarin Dyes | Aldehyde |

| This compound | Azo Coupling | Azo Dyes | Activated Ring |

Development of Chemical Probes and Sensory Systems based on Derivatives

The development of chemical sensors for the detection of ions and small molecules is a significant area of research. Derivatives of this compound are promising candidates for the construction of such sensory systems due to their ability to form specific interactions with analytes, leading to a measurable optical or electrochemical signal.

Schiff bases derived from salicylaldehydes are well-known for their ability to act as chemosensors for metal ions. monash.edu The condensation of this compound with various amines leads to the formation of Schiff base ligands that can selectively bind to specific metal ions. This binding event often results in a change in the electronic properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response or a colorimetric change. athensjournals.grmdpi.com

For example, a Schiff base synthesized from 2,4-dihydroxybenzaldehyde (B120756) (the non-iodinated parent compound) and 2-aminothiazole (B372263) has been shown to be a selective fluorescent sensor. While this specific study did not use the 5-iodo derivative, the underlying principle of forming a coordination complex with a metal ion that alters the photophysical properties of the molecule is directly applicable. nih.gov The presence of the iodine atom in this compound could further modulate the sensitivity and selectivity of the resulting sensor through steric and electronic effects.

In a related approach, this compound was used in a Sonogashira cross-coupling reaction to synthesize a benzofuran (B130515) derivative. researchgate.net While the final complex molecule was investigated for Zn²⁺ sensing, this demonstrates the utility of the iodinated precursor in building more elaborate sensory architectures.

Table of Potential Metal Ion Sensing Architectures

| Derivative Class | Synthesis Method | Target Analytes (Potential) | Detection Principle |

|---|---|---|---|

| Schiff Bases | Condensation with amines | Transition metal ions (e.g., Cu²⁺, Fe³⁺, Al³⁺) | Chelation-enhanced fluorescence (CHEF), Colorimetric change |

Beyond metal ions, derivatives of this compound can be engineered to detect neutral small molecules. A notable example is the detection of water in organic solvents. A Schiff base derived from 2,4-dihydroxybenzaldehyde and 2-aminothiazole has been developed as a fluorescent chemosensor for the selective detection of trace amounts of water in methanol (B129727). nih.gov The sensing mechanism is based on aggregation-induced emission fluorescence enhancement (AIEE), where the presence of water induces the aggregation of the probe molecules, leading to a significant increase in fluorescence. nih.gov This probe was successfully used to detect moisture in various food and building materials. nih.gov The principles of this detection strategy could be extended to derivatives of this compound.

Contribution to Methodological Advancements in Synthetic Chemistry

This compound is not only a precursor for functional materials but also a valuable tool in the advancement of synthetic methodologies. The presence of the iodine atom is particularly significant as it enables a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. rsc.org

The iodine substituent serves as a versatile handle for introducing molecular complexity. For instance, it can participate in palladium-catalyzed reactions such as the Sonogashira and Hiyama cross-coupling reactions. researchgate.netmdpi.com A study detailing the synthesis of hydrophilic radiotracers utilized this compound in a Mitsunobu reaction, showcasing its utility in complex, multi-step syntheses. nih.gov In this work, the biaryl precursor was reacted with this compound, demonstrating the selective reactivity of the phenolic hydroxyl groups. nih.gov

The ability of the iodo-substituent to undergo these transformations allows for the construction of intricate molecular architectures that would be difficult to assemble using other methods. This contributes to the expanding toolbox of synthetic chemists, enabling the efficient synthesis of novel compounds with potential applications in various fields. Furthermore, the aldehyde group itself is a gateway to numerous transformations, including its use in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. nih.gov

Building Block in Catalyst and Ligand Design for Homogeneous and Heterogeneous Catalysis

The molecular architecture of this compound, featuring an aldehyde, two hydroxyl groups, and an iodine atom on an aromatic ring, makes it a versatile precursor in the synthesis of complex ligands for catalysis. Its functional groups provide multiple reactive sites for constructing polydentate ligands, which can coordinate with various metal centers to form active catalysts.

The primary route for its use in ligand synthesis is through the formation of Schiff bases. The aldehyde group readily undergoes a condensation reaction with primary amines to form an imine (or azomethine) group. This reaction is fundamental to creating a wide array of Schiff base ligands. mdpi.com When diamines are used, symmetrical "Salen-type" ligands can be synthesized, which are particularly renowned for their ability to form stable complexes with a variety of transition metals. researchgate.net

These Schiff base ligands, derived from this compound, act as excellent chelating agents. The ortho-hydroxyl group (at position 2) and the imine nitrogen can coordinate to a metal ion, forming a stable five- or six-membered ring. This chelation effect is crucial for the stability and catalytic activity of the resulting metal complex. Metal complexes prepared with ligands derived from salicylaldehyde (B1680747) analogues have been shown to catalyze various organic transformations, including oxidation, reduction, and condensation reactions. mdpi.comijser.inresearchgate.net The presence of the additional hydroxyl group and the iodo-substituent on the this compound backbone allows for fine-tuning of the electronic and steric properties of the catalyst, potentially influencing its activity and selectivity.

For homogeneous catalysis , these metal-Schiff base complexes are dissolved in the reaction medium, where they can effectively catalyze reactions such as the oxidation of sulfides or Claisen-Schmidt condensations. mdpi.comresearchgate.net The choice of metal center (e.g., Cobalt, Nickel, Copper, Molybdenum) dictates the types of reactions the catalyst can promote. ijser.inscispace.com

For heterogeneous catalysis , the ligands or the pre-formed metal complexes can be anchored to solid supports or used as building blocks for porous materials like Covalent Organic Frameworks (COFs). researchgate.net This approach creates solid catalysts that are easily separated from the reaction mixture, offering significant advantages in terms of catalyst recovery, reusability, and process scalability. The iodine atom on the aromatic ring can serve as a reactive site for post-synthetic modification, allowing the catalyst to be covalently linked to a support material. Salen-based COFs, for instance, have shown great potential as heterogeneous catalysts due to their well-defined active sites within a stable, porous structure. researchgate.net

The table below summarizes the key functional groups of this compound and their roles in catalyst and ligand design.

| Functional Group | Position | Role in Ligand/Catalyst Synthesis |

| Aldehyde (-CHO) | 1 | Reacts with primary amines to form Schiff base (imine) linkage. mdpi.com |

| Hydroxyl (-OH) | 2 | Coordinates with metal centers to form stable chelate rings; crucial for catalytic activity. |

| Hydroxyl (-OH) | 4 | Modulates electronic properties of the ligand and catalyst; potential site for further functionalization. |

| Iodine (-I) | 5 | Influences the steric and electronic environment of the active site; provides a handle for immobilization or post-synthetic modification. |

The following table provides examples of catalytic reactions where complexes derived from salicylaldehyde analogues are employed, illustrating the potential applications for catalysts based on this compound.

| Catalyst Type | Metal Center | Catalytic Application | Reference |

| Schiff Base Complex | Cu(II) | Claisen-Schmidt Condensation | mdpi.com |

| Schiff Base Complex | Co(II), Ni(II), Cu(II) | Potential for various catalytic reactions including oxidation. | ijser.in |

| Dioxomolybdenum(VI) Schiff Base Complex | Mo(VI) | Oxidation of sulfides to sulfoxides. | researchgate.net |

| Salen-based Covalent Organic Framework (COF) | (Metal-free or Metalated) | Cycloaddition of CO2 to epoxides. | researchgate.net |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2,4-Dihydroxy-5-iodobenzaldehyde, and how can reaction conditions be optimized?